3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group at the third position and a hydroxyethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Hydroxyethyl Thiophene Intermediate: This step involves the reaction of thiophene with ethylene oxide in the presence of a base to form 2-hydroxyethyl thiophene.
Acylation Reaction: The hydroxyethyl thiophene intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-chloro-N-(2-oxo-2-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide.
Substitution: Formation of 3-substituted-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide derivatives.
Scientific Research Applications
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s thiophene moiety makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study the interactions of thiophene-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene ring, making it less versatile in material science applications.
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
Uniqueness
3-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both the chloro and thiophene groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-N-(2-hydroxy-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c14-10-4-1-3-9(7-10)13(17)15-8-11(16)12-5-2-6-18-12/h1-7,11,16H,8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKJQTSGNXEQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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